molecular formula C14H11ClO2 B12114091 Methyl 3'-chloro[1,1'-biphenyl]-4-carboxylate

Methyl 3'-chloro[1,1'-biphenyl]-4-carboxylate

Cat. No.: B12114091
M. Wt: 246.69 g/mol
InChI Key: GVEQVLMLRJLJQK-UHFFFAOYSA-N
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Description

Methyl 3’-chloro[1,1’-biphenyl]-4-carboxylate is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a biphenyl core with a methyl ester group at the 4-position and a chlorine atom at the 3’-position. It is widely used in various fields due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3’-chloro[1,1’-biphenyl]-4-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of Methyl 3’-chloro[1,1’-biphenyl]-4-carboxylate often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3’-chloro[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (NaOH, KOH).

    Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, THF).

    Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (acetone, dichloromethane).

Major Products

    Substitution: Amino or thiol-substituted biphenyl derivatives.

    Reduction: Biphenyl alcohol derivatives.

    Oxidation: Biphenyl quinones or other oxidized products.

Mechanism of Action

The mechanism of action of Methyl 3’-chloro[1,1’-biphenyl]-4-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The exact molecular targets and pathways involved can vary based on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4’-chloro[1,1’-biphenyl]-4-carboxylate: Similar structure but with the chlorine atom at the 4’-position.

    Methyl 3’-bromo[1,1’-biphenyl]-4-carboxylate: Similar structure but with a bromine atom instead of chlorine.

    Methyl 3’-fluoro[1,1’-biphenyl]-4-carboxylate: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

Methyl 3’-chloro[1,1’-biphenyl]-4-carboxylate is unique due to the specific positioning of the chlorine atom and the ester group, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C14H11ClO2

Molecular Weight

246.69 g/mol

IUPAC Name

methyl 4-(3-chlorophenyl)benzoate

InChI

InChI=1S/C14H11ClO2/c1-17-14(16)11-7-5-10(6-8-11)12-3-2-4-13(15)9-12/h2-9H,1H3

InChI Key

GVEQVLMLRJLJQK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)Cl

Origin of Product

United States

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